molecular formula C12H16FNO5S B2884757 Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate CAS No. 2411254-71-0

Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate

Cat. No. B2884757
CAS RN: 2411254-71-0
M. Wt: 305.32
InChI Key: QYBOVKILPDPHEP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate, also known as AFMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMT is a carbamate derivative that has been shown to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate is not fully understood. However, it has been suggested that Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate in lab experiments is its high potency and selectivity. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to possess potent biological activity at relatively low concentrations. Additionally, Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate is highly selective, meaning it targets specific enzymes and signaling pathways in the body. However, one of the limitations of using Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate in lab experiments is its potential toxicity. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate. One area of research is the development of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the study of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate and its potential side effects.

Synthesis Methods

The synthesis of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has also been studied for its neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19-20(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBOVKILPDPHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate

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